N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-25-17-6-5-15(28-2)10-13(17)11-18(25)21(27)23-9-8-20(26)24-14-4-7-19(29-3)16(22)12-14/h4-7,10-12H,8-9H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
FHXJILDNPNECFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This method constructs the indole ring system with pre-installed substituents. For 5-methoxy-1-methylindole-2-carboxylate derivatives:
- Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4-methoxybenzaldehyde to form (Z)-methyl 2-azido-3-(4-methoxyphenyl)acrylate.
- Thermolytic Cyclization : Heating the azide intermediate induces cyclization to yield methyl 5-methoxy-1H-indole-2-carboxylate.
- N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., NaH) introduces the 1-methyl group.
Reaction Conditions :
Key Insight : The 5-methoxy group is introduced via the benzaldehyde precursor, ensuring regioselectivity.
Hydrolysis to Carboxylic Acid
The methyl ester is saponified using NaOH or LiOH in aqueous methanol:
$$
\text{Methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate} \xrightarrow{\text{2M NaOH, MeOH/H2O}} \text{5-Methoxy-1-methyl-1H-indole-2-carboxylic acid}
$$
Yield : 90–95%.
Synthesis of 3-[(3-Chloro-4-methoxyphenyl)amino]-3-oxopropylamine
This intermediate links the indole core to the 3-chloro-4-methoxyphenyl group. Two routes are documented:
Acrylamide Intermediate Route
- Acrylation : 3-Chloro-4-methoxyaniline reacts with acryloyl chloride in dichloromethane (DCM) with triethylamine (TEA):
$$
\text{3-Chloro-4-methoxyaniline} + \text{Acryloyl chloride} \xrightarrow{\text{TEA, DCM}} N-(3-Chloro-4-methoxyphenyl)acrylamide
$$
Yield : 85–90%. - Reductive Amination : Hydrogenation of the acrylamide double bond using H2/Pd-C in ethanol yields 3-[(3-chloro-4-methoxyphenyl)amino]propanamide. Subsequent hydrolysis with HCl provides the amine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acryloyl chloride, TEA, DCM (0°C, 2 h) | 88% |
| 2 | H2 (1 atm), 10% Pd-C, EtOH (room temperature, 6 h) | 75% |
Amide Coupling
The final step involves coupling the indole-2-carboxylic acid with the amine intermediate. Two methods are prevalent:
BOP-Mediated Coupling
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) facilitates the reaction in DMF with diisopropylethylamine (DIPEA):
$$
\text{5-Methoxy-1-methyl-1H-indole-2-carboxylic acid} + \text{3-[(3-Chloro-4-methoxyphenyl)amino]-3-oxopropylamine} \xrightarrow{\text{BOP, DIPEA, DMF}} \text{Target compound}
$$
Conditions : Room temperature, 4–12 h.
Yield : 70–75%.
EDC/HOBt Coupling
Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM or THF:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}
$$
Yield : 65–70%.
Comparative Data :
| Method | Advantages | Disadvantages |
|---|---|---|
| BOP | Higher yields, shorter reaction time | Costlier reagents |
| EDC/HOBt | Mild conditions | Longer reaction time |
Purification and Characterization
Chromatographic Purification
Analytical Data
- 1H NMR (DMSO-d6): δ 8.92 (s, 1H, indole NH), 7.61–7.20 (m, aromatic H), 5.21 (s, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.10 (t, 2H, CH2), 2.45 (s, 3H, N-CH3).
- MS (ESI) : m/z 456.1 [M+H]+.
Optimization Challenges and Solutions
Regioselectivity in Indole Functionalization
Amine Intermediate Stability
- Issue : The propylamine intermediate is prone to oxidation.
- Solution : Conduct reactions under inert atmosphere (N2/Ar) and use fresh solvents.
Alternative Synthetic Routes
One-Pot Tandem Reactions
Combining indole synthesis and amide coupling in a single reactor reduces purification steps:
Solid-Phase Synthesis
Immobilizing the indole core on resin enables iterative coupling steps:
Scalability and Industrial Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The chloro group in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Carboxamide Derivatives
a. 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide ()
- Structural Similarities : Shares the indole-2-carboxamide core and chloro substituent.
- Key Differences: The target compound lacks the hydroxy and methoxymethylamino groups but includes a 3-chloro-4-methoxyphenyl group.
b. 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-1H-indole-2-carboxamide ()
- Structural Similarities : Indole-2-carboxamide core with a chloro substituent.
- Key Differences: The trifluoromethyl-thiazolidinone moiety in replaces the target’s 3-chloro-4-methoxyphenyl group.
- Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the methoxy group in the target may improve solubility .
Table 1: Comparison of Indole Carboxamide Derivatives
Chloro-Substituted Aromatic Compounds
a. 3-Chloro-N-phenyl-phthalimide ()
- Structural Similarities : Contains a chloro-substituted aromatic ring.
- Key Differences : Phthalimide core vs. indole carboxamide.
- Implications: highlights the use of chloro-substituted aromatics as monomers for polyimides, suggesting the target’s chloro group could enhance polymer compatibility in material science applications .
b. Formic acid compd. with 4-[[4-(2-aminoethyl)phenyl]amino]-N-[3-[(4-chlorophenyl)methylamino]-3-oxopropyl]-1-piperidinecarboxamide ()
- Structural Similarities : Chlorophenyl group and carboxamide linker.
- Key Differences : Piperidinecarboxamide vs. indole carboxamide.
- Implications: The aminoethyl group in ’s compound may enhance binding to amine receptors, whereas the target’s methoxy group could favor interactions with hydrophobic pockets .
a. BMPR2-Selective Kinase Inhibitors ()
- Example: CDD-1431 (N-(3-(4-(5-methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide).
- Structural Similarities : Carboxamide linker and methoxy groups.
- Key Differences : Pyrimidine-piperazine core vs. indole.
- Implications : emphasizes the role of carboxamide linkers in improving kinase selectivity, suggesting the target’s linker may optimize target engagement .
b. Fluorescent Ligands ()
- Example: (±)-N-(3-((3-((2-((3-hydroxy-4-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)butan-2-yl)amino)ethyl)amino)-3-oxopropyl)amino)-3-oxopropyl)hexanamide (9c).
- Structural Similarities: Propylamino-3-oxopropyl linker.
- Key Differences : BODIPY fluorophore and dihydroindenyl group.
- Implications : The use of semi-preparative HPLC for purification () suggests similar methods could be applied to the target compound .
Role of Halogen and Methoxy Substituents
- Chloro Groups : Present in the target compound, , and 5. Chlorine enhances electronegativity and may improve binding to hydrophobic pockets or metal ions.
- Methoxy Groups : In the target compound and . Methoxy improves solubility and may participate in hydrogen bonding.
Table 2: Substituent Effects on Physicochemical Properties
Biological Activity
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide, also known by its CAS number 1010921-86-4, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 401.8 g/mol
- Structure : The compound features an indole core substituted with a chloro and methoxy phenyl group, which is critical for its biological activity.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives containing halogen substitutions on the indole ring have shown enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). A study reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA for a related compound .
Antifungal Activity
The compound has demonstrated antifungal activity against various pathogens. In particular, indole derivatives have been noted for their effectiveness against Candida albicans and Cryptococcus neoformans. For example, a related compound exhibited an MIC of ≤0.25 μg/mL against C. neoformans, indicating strong antifungal potential .
Cytotoxicity
Cytotoxicity studies reveal that certain derivatives of this indole compound exhibit selective toxicity towards cancer cell lines while maintaining low toxicity to normal cells. In one study, several synthesized indole compounds demonstrated IC values in the micromolar range (less than 10 μM) against various cancer cell lines, suggesting their potential as anticancer agents . Notably, compounds with specific substitutions showed preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and improve binding affinity to biological targets.
- Indole Core : The indole structure is crucial for interaction with various enzymes and receptors involved in bacterial and fungal growth.
- Amide Linkage : This functional group contributes to the stability and bioavailability of the compound.
Case Studies
Several studies have evaluated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
